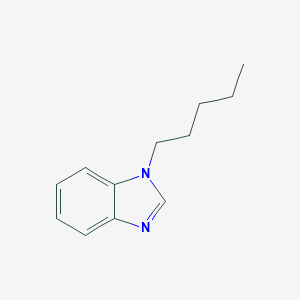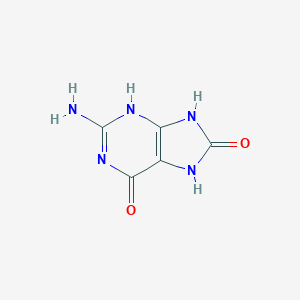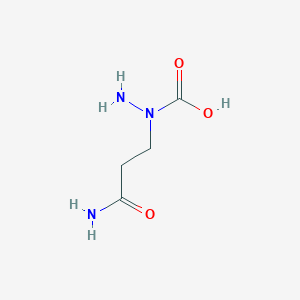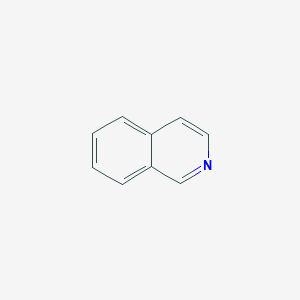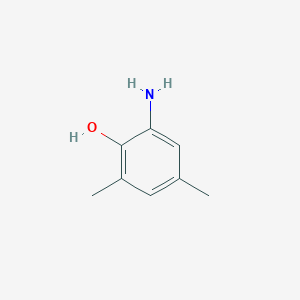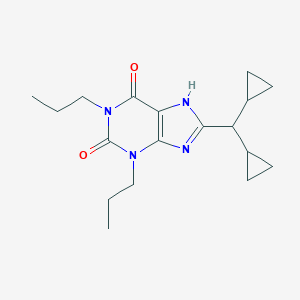
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
Mecanismo De Acción
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine receptors are involved in the regulation of various physiological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX binds to the A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
DPCPX has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, DPCPX has been shown to inhibit the release of neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in various physiological processes, such as cognition, motor function, and memory. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, which are mediated by the A1 receptor. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages as a research tool. It is highly selective for the A1 receptor, which allows for the specific investigation of the physiological and biochemical effects of this receptor. DPCPX is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of DPCPX. It has a relatively low affinity for the A1 receptor compared to other adenosine receptor antagonists, which may limit its effectiveness in some experiments. Additionally, DPCPX has been shown to have some off-target effects, such as inhibition of PDE enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is the role of adenosine receptors in the regulation of metabolism and energy homeostasis. Another potential area of investigation is the development of more potent and selective adenosine receptor antagonists for therapeutic applications. Additionally, the use of DPCPX in combination with other drugs or therapies may provide new insights into the potential therapeutic benefits of adenosine receptor antagonists in various diseases.
Métodos De Síntesis
DPCPX can be synthesized using a multi-step process that involves the reaction of 8-chlorotheophylline with dicyclopropylmethylamine, followed by the reaction with 3-bromopropyl bromide and 1-bromopropane. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors, particularly the A1 receptor. It is used to investigate the role of adenosine receptors in various biological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX is also used to study the potential therapeutic effects of adenosine receptor antagonists in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
131080-42-7 |
|---|---|
Nombre del producto |
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine |
Fórmula molecular |
C18H26N4O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
8-(dicyclopropylmethyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-9-21-16-14(17(23)22(10-4-2)18(21)24)19-15(20-16)13(11-5-6-11)12-7-8-12/h11-13H,3-10H2,1-2H3,(H,19,20) |
Clave InChI |
OEPXIQLEKWHAGE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
Otros números CAS |
131080-42-7 |
Sinónimos |
1,3-dipropyl-8-(2-methylcyclopropyl)xanthine 8-(2-methylcyclopropyl)-1,3-dipropylxanthine 8-(dicyclopropylmethyl)-1,3-dipropylxanthine 8-MCPDPX KF 15372 KF15372 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



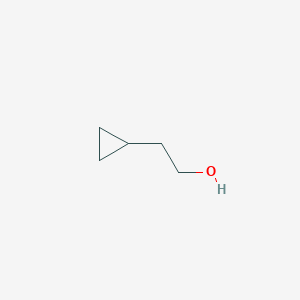
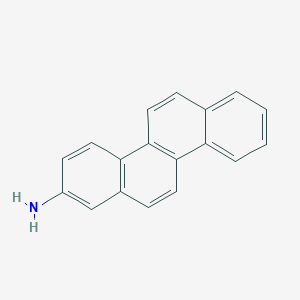
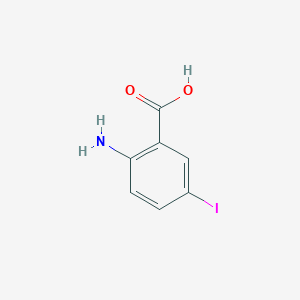
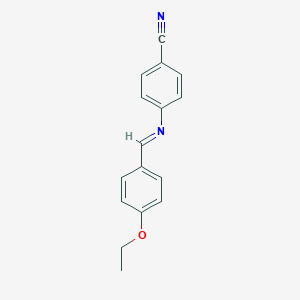
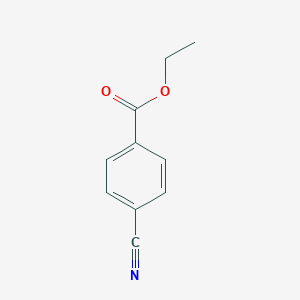
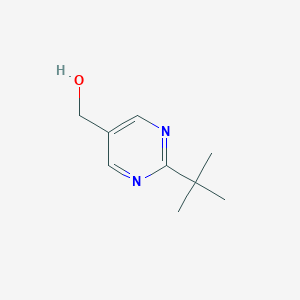
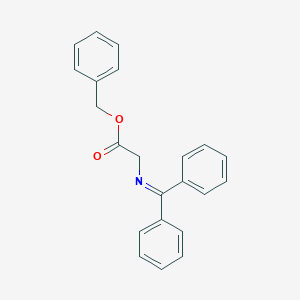

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
